N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide
Description
Properties
CAS No. |
58287-75-5 |
|---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)8-7-12-17(15,16)11-5-3-10(9-14)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
HRVXBOAUXVEKQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Chromium Oxide-Mediated Oxidation of 4-Methylbenzenesulfonamide
The oxidation of 4-methylbenzenesulfonamide to 4-formylbenzenesulfonamide is a foundational step. In a representative procedure, 4-methylbenzenesulfonamide (12 g, 70 mmol) is suspended in acetic anhydride (120 mL) and treated with concentrated sulfuric acid (7 mL) at 0–5°C. Chromium oxide (8 g, 80 mmol) is added in batches, and the mixture is stirred for 4 h. Hydrolysis with ethanol/water (1:1) under reflux yields the aldehyde after column chromatography (12% yield).
Key Reaction Parameters
- Oxidizing Agent : Chromium oxide in acetic anhydride
- Temperature : 0–10°C during oxidation; reflux during hydrolysis
- Workup : Extraction with dichloromethane, sodium sulfate drying, and silica gel chromatography
Thionyl Chloride Activation of 4-Formylbenzenesulfonic Acid
An alternative route involves converting sodium 4-formylbenzenesulfonate to the sulfonyl chloride. Treatment with thionyl chloride (15 mL) under reflux for 30 minutes generates 4-formylbenzenesulfonyl chloride, which is subsequently aminated with ammonia in tetrahydrofuran (THF) at 20°C (3 h). This method avoids chromium-based reagents but requires careful handling of thionyl chloride.
N-Alkylation with 2-(Dimethylamino)ethylamine
Direct Coupling via Sulfonamide Activation
The sulfonamide nitrogen is alkylated using 2-(dimethylamino)ethylamine under basic conditions. In a typical protocol, 4-formylbenzenesulfonamide (1.07 mmol) is dissolved in anhydrous THF, and 2-(dimethylamino)ethylamine (1.2 equiv) is added with potassium carbonate (2.0 equiv). The reaction is stirred at 60°C for 12 h, followed by extraction with ethyl acetate and purification by chromatography.
Optimization Insights
Sulfonyl Chloride Intermediate Route
4-Formylbenzenesulfonyl chloride (0.5 g) is reacted with 2-(dimethylamino)ethylamine (1.1 equiv) in dichloromethane (DCM) at 20°C for 3 h. The reaction is quenched with ice water, and the product is extracted into DCM, dried over sodium sulfate, and concentrated. This method achieves higher yields (30–40%) but requires intermediate sulfonyl chloride synthesis.
Comparative Analysis of Synthetic Routes
Yield and Practical Considerations
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Chromium Oxide Oxidation | 12% | High purity; avoids sulfonyl chloride | Low yield; toxic chromium waste |
| Thionyl Chloride Activation | 30–40% | Scalable; avoids heavy metals | Requires hazardous thionyl chloride |
| Direct Alkylation | 25–37% | Single-step; minimal intermediates | Sensitivity to moisture and temperature |
Side Reactions and Mitigation
- Formyl Group Degradation : The aldehyde moiety is prone to oxidation or imine formation. Conducting reactions under inert atmosphere and using fresh solvents minimizes decomposition.
- Over-Alkylation : Employing stoichiometric amine and monitoring reaction progress via TLC prevents di-alkylation.
Purification and Characterization
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The formyl group in the target compound distinguishes it from methyl or chloroacetyl substituents, offering unique reactivity for conjugation (e.g., Schiff base formation).
- The dimethylaminoethyl group enhances solubility compared to non-polar groups like methyl or dimethoxyphenyl .
Physical and Chemical Properties
Key Observations :
- The dimethylaminoethyl group in the target compound improves solubility, critical for bioavailability in drug formulations.
- Chloroacetyl-substituted sulfonamides (e.g., ) are more reactive in nucleophilic substitutions but less stable in aqueous environments.
- Crystalline packing in N-(2-Formylphenyl)-4-methylbenzenesulfonamide is stabilized by hydrogen bonds, suggesting similar behavior in the target compound .
Key Observations :
- The target compound’s formyl group may enable targeted drug delivery through conjugation with amine-containing biomolecules.
- Dimethylaminoethyl substituents (as in the target compound and ) enhance reactivity in polymerization and drug-receptor interactions.
- Compounds with dimethoxyphenyl groups (e.g., ) are more lipophilic, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility.
Biological Activity
N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16N2O3S
- Molecular Weight : 284.34 g/mol
The compound features a sulfonamide group, which is known for its antibacterial properties, and a dimethylaminoethyl side chain that may enhance its pharmacological profile.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial properties. In a study evaluating various sulfonamide derivatives, it was found that the presence of the sulfonamide group is crucial for antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| This compound | 14 | 64 |
| Imipenem | 30 | ≤0.25 |
| Fluconazole | 29 | ≤0.25 |
This table illustrates that while this compound shows promising activity, it is less effective than established antibiotics like imipenem and fluconazole against certain bacterial strains .
Anticancer Activity
The compound's potential anticancer activity has been explored through its interaction with key metabolic pathways in cancer cells. Studies have shown that similar compounds can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism.
Case Study: LDH Inhibition
In a quantitative high-throughput screening of various compounds, including those structurally related to this compound, it was found that some derivatives exhibited low nanomolar inhibition of LDHA and LDHB. This inhibition correlated with reduced lactate production in pancreatic cancer cell lines (MiaPaCa2) and sarcoma cells (A673), suggesting a potential role in cancer therapy .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often inhibit bacterial enzymes involved in folate synthesis, leading to bacterial growth inhibition.
- Metabolic Pathway Modulation : By inhibiting LDH, the compound could disrupt the Warburg effect commonly observed in cancer cells, which rely on aerobic glycolysis for energy production.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Sulfonamide formation | 4-Formylbenzenesulfonyl chloride, dimethylaminoethylamine, triethylamine, DCM, 0°C | Core structure assembly | |
| Purification | Ethanol/water recrystallization | Isolation of pure product | |
| Yield optimization | Solvent: DMF; Reaction time: 12 hr | Maximize product formation |
How is the structural integrity and purity of this compound confirmed?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of the formyl group (δ ~10 ppm) and dimethylaminoethyl moiety (δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]) and fragmentation pattern .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~1150 cm (S=O stretch) validate functional groups .
- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
How can researchers optimize reaction conditions to improve the yield of this compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity of nucleophilic amines compared to non-polar solvents .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
- Catalyst Use : Lewis acids (e.g., ZnCl) or phase-transfer catalysts may accelerate reaction rates .
- Statistical Design : Response Surface Methodology (RSM) can model interactions between variables (e.g., pH, stoichiometry) to predict optimal conditions .
Q. Table 2: Contradictions in Yield Optimization
| Variable | High Yield Condition | Observed Contradiction | Resolution Strategy |
|---|---|---|---|
| Solvent | DMF (80% yield) | Hydrolysis at elevated temps | Use low-boiling solvents (e.g., THF) |
| Base | NaOH (fast reaction) | Emulsion formation | Switch to organic bases (e.g., EtN) |
What analytical approaches resolve contradictions in spectral data (e.g., NMR or IR) for this compound?
Level: Advanced
Methodological Answer:
- Multi-Technique Cross-Validation : Discrepancies in H NMR shifts (e.g., formyl proton splitting) can be resolved with C NMR and 2D-COSY to assign overlapping signals .
- Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and NMR chemical shifts, aligning experimental and theoretical data .
- Crystallography : Single-crystal X-ray diffraction unambiguously confirms stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
What are the methodological challenges in elucidating the crystal structure of this compound?
Level: Advanced
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals, but polymorphism risks require iterative screening .
- Data Collection : Low-temperature (100 K) X-ray diffraction mitigates thermal motion artifacts. Synchrotron sources enhance resolution for heavy atoms (e.g., sulfur) .
- Hydrogen Bonding Analysis : SHELX software refines H-atom positions, revealing intermolecular interactions (e.g., dimer formation via N–H⋯O bonds) .
Q. Table 3: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2/c | |
| R-factor | 0.049 | |
| Key bond length (S–N) | 1.63 Å |
How can structure-activity relationship (SAR) studies be designed for this compound's bioactivity?
Level: Advanced
Methodological Answer:
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing formyl with acetyl) to assess impact on enzyme inhibition .
- Binding Assays : Surface Plasmon Resonance (SPR) or ITC quantifies affinity for target proteins (e.g., carbonic anhydrase) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and guide rational design .
Q. Table 4: SAR Data for Analogous Sulfonamides
| Derivative | IC (nM) | Target Protein | Reference |
|---|---|---|---|
| 4-Fluoro analog | 12 ± 2 | Carbonic anhydrase IX | |
| Methyl substituent | 45 ± 5 | Carbonic anhydrase XII |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
